2-Methyl-3-(piperidin-1-yl)piperidine

Description

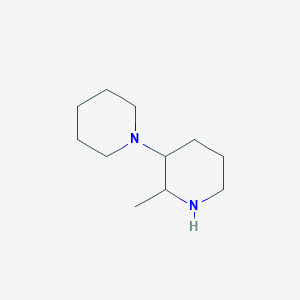

2-Methyl-3-(piperidin-1-yl)piperidine is a bicyclic piperidine derivative featuring a methyl group at position 2 and a piperidin-1-yl substituent at position 2. Piperidine derivatives are pivotal in medicinal chemistry due to their presence in bioactive alkaloids and synthetic drugs, often contributing to pharmacokinetic properties such as lipophilicity and metabolic stability . For instance, aryl-substituted piperidines exhibit enhanced binding affinity to therapeutic targets, while alkyl groups like methyl can modulate steric effects and solubility .

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

2-methyl-3-piperidin-1-ylpiperidine |

InChI |

InChI=1S/C11H22N2/c1-10-11(6-5-7-12-10)13-8-3-2-4-9-13/h10-12H,2-9H2,1H3 |

InChI Key |

ISVAFIVMOJPRBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-1-yl)piperidine typically involves the reaction of 2-methylpiperidine with piperidine under specific conditions. One common method includes:

Cyclization Reactions: Utilizing cyclization reactions where the piperidine ring is formed through intramolecular cyclization.

Amination Reactions: Employing amination reactions where an amine group is introduced to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve:

Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

Multicomponent Reactions: Implementing multicomponent reactions that allow for the simultaneous formation of multiple bonds, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

Oxidation Products: Formation of ketones or carboxylic acids.

Reduction Products: Formation of amines or alcohols.

Substitution Products: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-3-(piperidin-1-yl)piperidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets:

Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: Influences signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Piperidin-1-yl)quinoline-3-carbaldehyde

- Structure: A quinoline core with a piperidin-1-yl group at position 2 and a formyl group at position 3.

- Biological Activity : Demonstrates antibacterial activity (Table 1 in ), likely due to the electron-withdrawing formyl group enhancing reactivity .

- Synthesis: Prepared via nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with piperidine in DMF .

4-(Piperidin-1-yl)aniline Derivatives

- Structure : Aniline derivatives with a piperidin-1-yl substituent at position 4.

- Key Differences : The aromatic amine (aniline) group enables hydrogen bonding, contrasting with the methyl-piperidine motif in the target compound.

- Piperidine here facilitates conformational flexibility for target binding .

2-(Piperidin-1-yl)ethan-1-amine (Compound 16)

- Structure : A linear ethylamine chain terminated with a piperidine ring.

- Key Differences : Simpler structure with fewer steric hindrances compared to the bicyclic target compound.

- Biological Activity : Exhibits antimycobacterial activity (MIC90 = 15.5–31 µM) but high cytotoxicity (IC35 ≤ 31.25 µM) . The target compound’s methyl group may reduce toxicity by stabilizing hydrophobic interactions.

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : A tetrahydropyridine core with acetylated piperidine and ester groups.

- Biological Activity : Reported antibacterial and antitumor properties, linked to the acetyl-piperidine moiety’s electron-donating effects .

Data Table: Comparative Analysis of Piperidine Derivatives

Key Findings and Implications

Structural Flexibility vs. Activity: Piperidine substituents on aromatic systems (e.g., quinoline, aniline) enhance target engagement via π-π interactions, while alkyl groups (e.g., methyl) improve metabolic stability .

Cytotoxicity Trade-offs : Linear piperidine-ethylamine derivatives (e.g., Compound 16) show potent activity but high toxicity, suggesting that bicyclic structures like this compound may offer safer profiles .

Synthetic Accessibility : Piperidine incorporation via nucleophilic substitution or Mannich reactions is a common strategy, enabling scalable synthesis of diverse analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.